molecular formula C23H36ClN3O B4629065 N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

Cat. No.: B4629065
M. Wt: 406.0 g/mol
InChI Key: OLPCHPDUXGBYJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE is a complex organic compound with a unique structure that combines a tert-butylcyclohexyl group, a chlorophenylmethyl group, and a piperazine ring

Preparation Methods

The synthesis of N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE typically involves multiple steps:

Chemical Reactions Analysis

N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring and the chlorophenylmethyl group, using reagents like sodium hydroxide or potassium tert-butoxide.

Scientific Research Applications

N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with neurotransmitter receptors, enzymes, and ion channels, influencing their activity.

    Pathways: It can modulate signaling pathways involved in cellular communication, potentially affecting processes such as neurotransmission and cell proliferation.

Comparison with Similar Compounds

N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE can be compared with similar compounds to highlight its uniqueness:

Properties

IUPAC Name

N-(4-tert-butylcyclohexyl)-2-[4-[(3-chlorophenyl)methyl]piperazin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H36ClN3O/c1-23(2,3)19-7-9-21(10-8-19)25-22(28)17-27-13-11-26(12-14-27)16-18-5-4-6-20(24)15-18/h4-6,15,19,21H,7-14,16-17H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPCHPDUXGBYJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC(CC1)NC(=O)CN2CCN(CC2)CC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H36ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
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N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE
Reactant of Route 6
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N-(4-TERT-BUTYLCYCLOHEXYL)-2-{4-[(3-CHLOROPHENYL)METHYL]PIPERAZIN-1-YL}ACETAMIDE

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